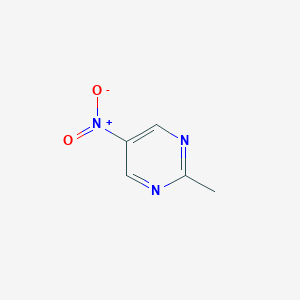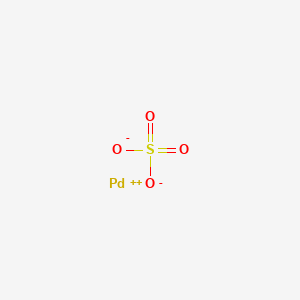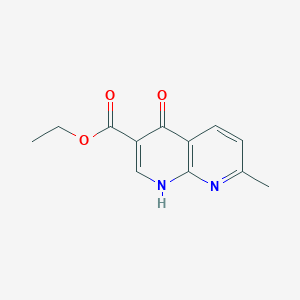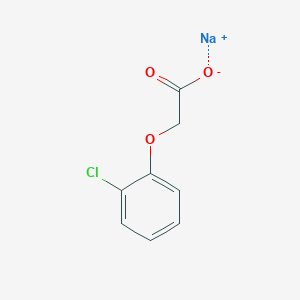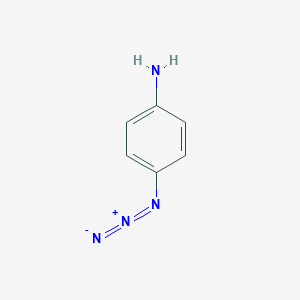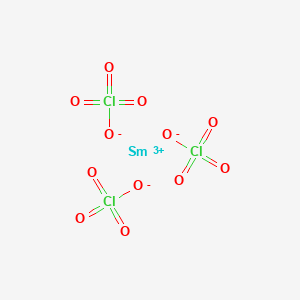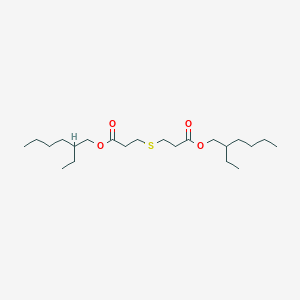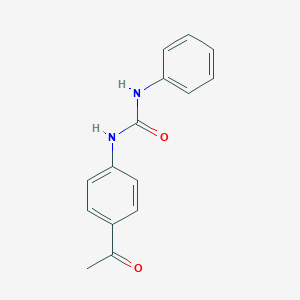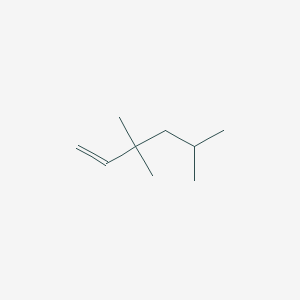
3,3,5-Trimethyl-1-hexene
Vue d'ensemble
Description
3,3,5-Trimethyl-1-hexene is a colorless liquid that is commonly used in scientific research. It is a type of alkene that is used in various applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethyl-1-hexene is not well understood. However, it is believed to act as a ligand for certain receptors in the body, which can lead to various physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,3,5-Trimethyl-1-hexene can have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells. Additionally, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3,5-Trimethyl-1-hexene in lab experiments is its unique properties, which make it useful in various applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,3,5-Trimethyl-1-hexene. One direction is to further investigate its mechanism of action and how it interacts with various receptors in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research could be done on its use in the production of polymers and plastics, as well as its potential use in the production of renewable energy sources.
Méthodes De Synthèse
The synthesis of 3,3,5-Trimethyl-1-hexene can be achieved through various methods, including the Wittig reaction, Grignard reaction, and elimination reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Grignard reaction involves the reaction of an alkyl halide with magnesium to form a Grignard reagent, which is then reacted with a carbonyl compound to form an alcohol. The elimination reaction involves the removal of a leaving group from a molecule to form a double bond.
Applications De Recherche Scientifique
3,3,5-Trimethyl-1-hexene is used in various scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used as a monomer in the production of polymers and plastics. Additionally, it is used in the production of surfactants, which are used in various industries such as cosmetics and detergents.
Propriétés
IUPAC Name |
3,3,5-trimethylhex-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h6,8H,1,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKWSKMAPDHZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158620 | |
| Record name | 3,3,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5-Trimethyl-1-hexene | |
CAS RN |
13427-43-5 | |
| Record name | 3,3,5-Trimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




